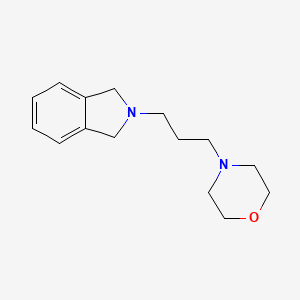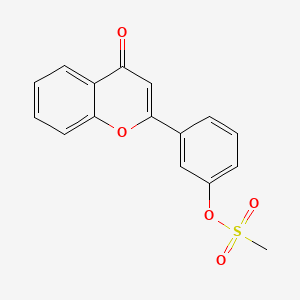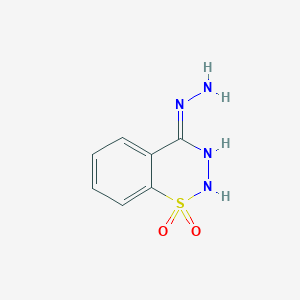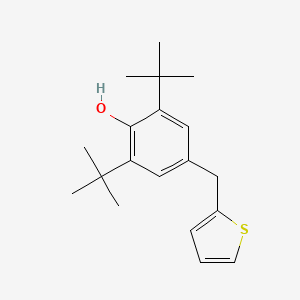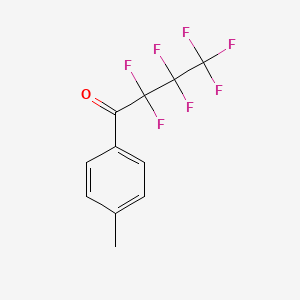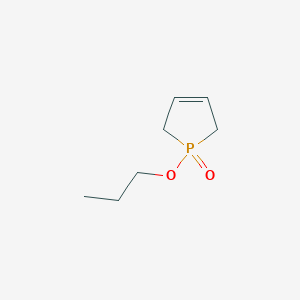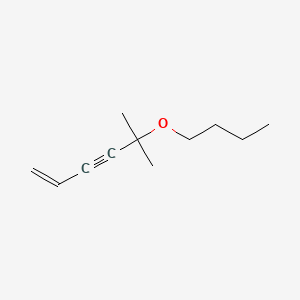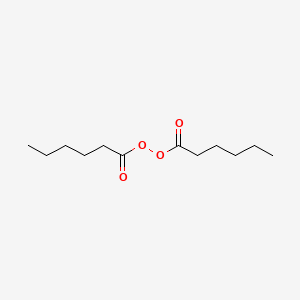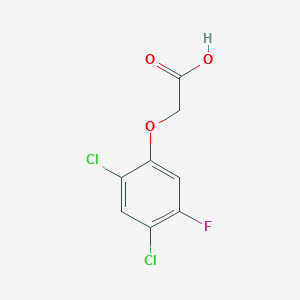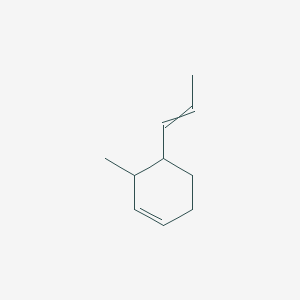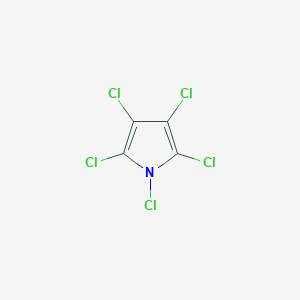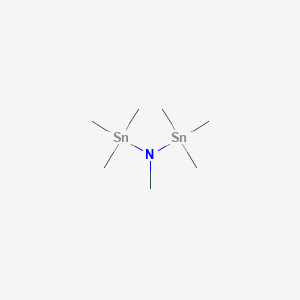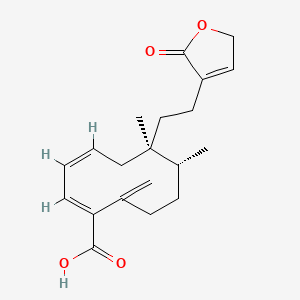
15-Deoxypulic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxypulic acid is a diterpenoid compound derived from the herbs of Pulicaria salviifolia . It has a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
15-Deoxypulic acid can be synthesized from the aerial parts of Pulicaria glutinosa . The synthetic route involves the extraction of the diterpene strictic acid, followed by its conversion to pulic acid and then to this compound . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Chemical Reactions Analysis
15-Deoxypulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
15-Deoxypulic acid has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it has been studied for its cytotoxic activity against various cancer cell lines . In medicine, it is being investigated for its potential anti-inflammatory and antioxidant properties . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 15-Deoxypulic acid involves its interaction with various molecular targets and pathways. It is known to modulate the redox state of cells by increasing the levels of reactive oxygen species and decreasing endogenous glutathione levels . This modulation can lead to the regulation of cell proliferation and apoptosis. The compound’s electrophilic nature allows it to covalently bind to molecules such as glutathione, further influencing cellular processes .
Comparison with Similar Compounds
15-Deoxypulic acid is similar to other diterpenoids such as strictic acid and pulic acid . it is unique in its specific biological activities and chemical properties. For instance, while strictic acid and pulic acid also exhibit cytotoxic activities, this compound has shown distinct anti-inflammatory and antioxidant properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1 |
InChI Key |
ONFWNHLCKGVKGW-YXELQZNGSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CCOC2=O)/C(=O)O |
Canonical SMILES |
CC1CCC(=C)C(=CC=CCC1(C)CCC2=CCOC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


